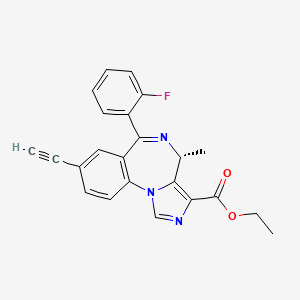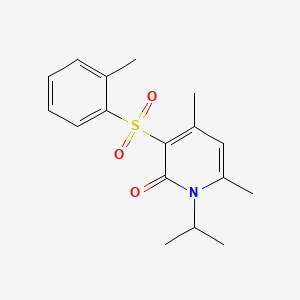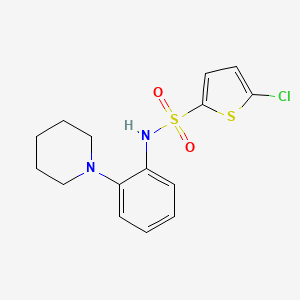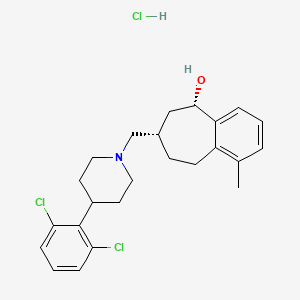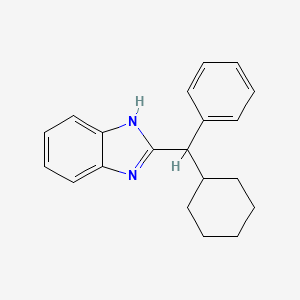![molecular formula C12H11NO6 B1663136 Dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate CAS No. 65974-52-9](/img/structure/B1663136.png)
Dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate
Übersicht
Beschreibung
Dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate, also known as DNP, is a highly potent and toxic compound that has been widely used in scientific research. This compound has been studied for its unique chemical properties and its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceutical Precursors and Derivatives :
- Tanaka, Yasuo, and Torii (1989) demonstrated the transformation of 2-(2-nitrophenyl)propenal into potent tryptophan precursors and useful indole derivatives, highlighting the compound's role in synthesizing amino acid precursors (Tanaka, Yasuo, & Torii, 1989).
- Oda et al. (1987) showed that 2- [(2-Nitrophenyl) methylene] propanedioic acids can be denitrocyclized to coumarins, a class of organic compounds often used in pharmaceuticals (Oda et al., 1987).
Development of Novel Catalytic Processes :
- Kollár, Consiglio, and Pino (1987) explored its use in asymmetric hydroformylation of unsaturated esters, revealing potential for regioselective and enantioselective catalysis (Kollár, Consiglio, & Pino, 1987).
Material Science and Energy Storage Applications :
- Wilmet et al. (1990) studied the solid-plastic phase transition in polyols, including derivatives of this compound, for energy storage applications (Wilmet et al., 1990).
Spectroscopic and Structural Characterization Studies :
- Diwaker et al. (2015) synthesized and characterized a related compound using spectroscopic and theoretical methods, contributing to understanding the electronic and optical properties of such compounds (Diwaker et al., 2015).
Chemical Reaction Mechanism Studies :
- Jiang et al. (2015) provided theoretical insights into the conjugate addition reaction of dimethyl propanedioate to 1-nitroprop-1-ene, elucidating reaction mechanisms and solvation effects (Jiang et al., 2015).
Environmental Applications :
- Pignatello and Sun (1995) investigated the photoassisted Fenton reaction using related compounds for effective water treatment and pesticide decomposition (Pignatello & Sun, 1995).
Eigenschaften
CAS-Nummer |
65974-52-9 |
|---|---|
Produktname |
Dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate |
Molekularformel |
C12H11NO6 |
Molekulargewicht |
265.22 g/mol |
IUPAC-Name |
dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate |
InChI |
InChI=1S/C12H11NO6/c1-18-11(14)9(12(15)19-2)7-8-5-3-4-6-10(8)13(16)17/h3-7H,1-2H3 |
InChI-Schlüssel |
LKLMASCOTOBEMT-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |
Kanonische SMILES |
COC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |
Andere CAS-Nummern |
65974-52-9 |
Synonyme |
NCI-126224; 2-(2-Nitro-benzylidene)-malonic acid dimethyl ester |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

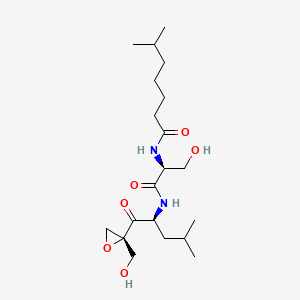
![1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide](/img/structure/B1663055.png)
![(9Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide](/img/structure/B1663058.png)
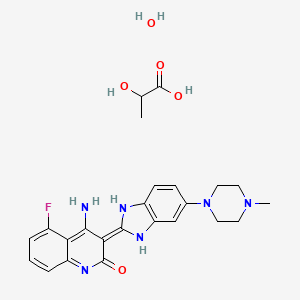
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B1663061.png)
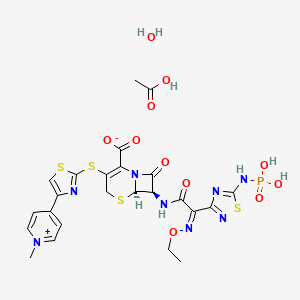
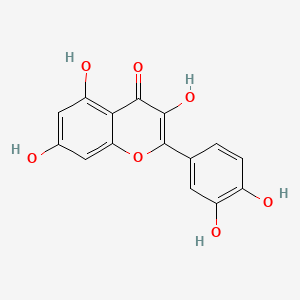
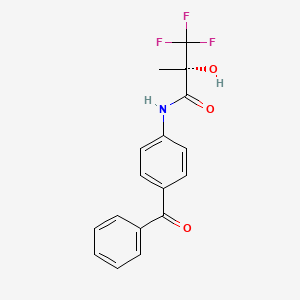
![4-[6-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline](/img/structure/B1663067.png)
